
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, commonly known as D-mannitol, is a sugar alcohol that is widely used in the pharmaceutical and food industries. It is a white, crystalline powder that is easily soluble in water and has a sweet taste. D-mannitol is a versatile compound that has many applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chiral Hydroxyl Phospholanes Synthesis
Chiral hydroxyl phospholanes derived from D-mannitol, including (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, have shown significant use in asymmetric catalytic reactions. These compounds, particularly in the form of Rhodium complexes, have demonstrated high enantioselectivity as catalysts in the asymmetric hydrogenation of various functionalized olefins. Notable substrates include dehydroamino acid derivatives, itaconic acid derivatives, and enamides. An interesting aspect of this application is the ability to conduct hydrogenations in water with high enantiomeric excess and conversion rates, exemplified by reactions with itaconic acid (Li, Zhang, Xiao, & Zhang, 2000).
Biobased Polyester Synthesis
The compound has also been employed in the enzymatic synthesis of biobased polyesters, showcasing its role as a valuable biobased rigid diol. It exhibits similarities to aromatic monomers in polyester synthesis, and its enzymatic polymerization with various diacid ethyl esters has yielded novel biobased furan polyesters. These polyesters, characterized by molecular weights around 2000 g/mol, underline the compound’s potential in creating environmentally friendly materials with desirable physical properties (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Crystal Structure and Chemical Properties
In a study focusing on the crystal structure and chemical properties, the compound was synthesized and crystallized in the monoclinic system. The study provided insights into the molecular configuration, highlighting the R configuration of C(2) and C(3) and the positioning of OH groups. This research not only detailed the structural aspects but also observed intermolecular and intramolecular hydrogen bonds, contributing to the understanding of the compound's chemical behavior and interactions (Li, Wang, & Chen, 2001).
Propiedades
Número CAS |
15219-93-9 |
|---|---|
Nombre del producto |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
Fórmula molecular |
C7H14O6 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7+/m1/s1 |
Clave InChI |
JPHVNZOOBXUCDJ-JWXFUTCRSA-N |
SMILES isomérico |
CO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
SMILES canónico |
COC1(C(C(C(O1)CO)O)O)CO |
Sinónimos |
.alpha.-D-Fructofuranoside, methyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




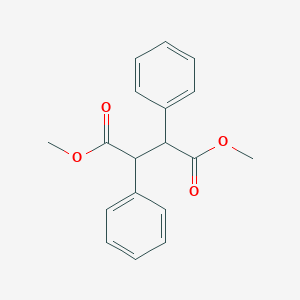

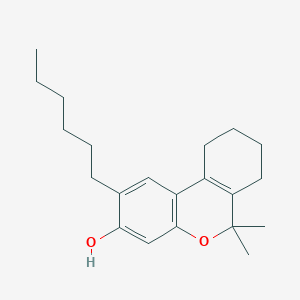

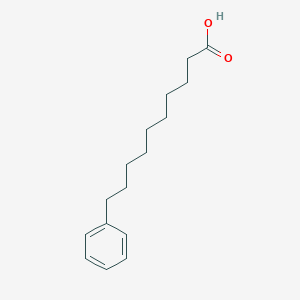
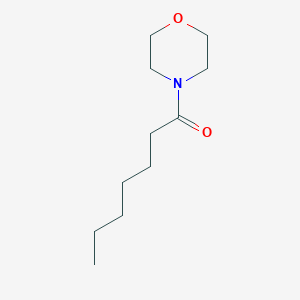
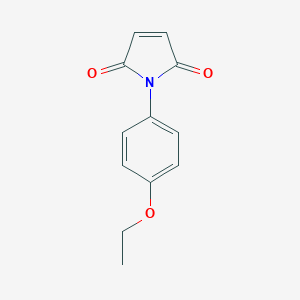
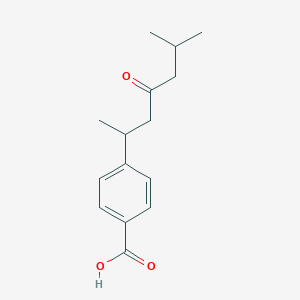

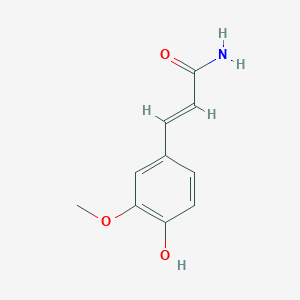
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
